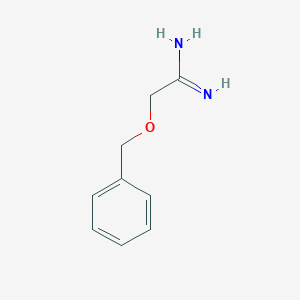
2-Phenylmethoxyethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s chemical formula, molecular weight, and structural formula. It might also include information about the compound’s discovery or synthesis.
Synthesis Analysis
This would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its reactions with other substances and its stability under various conditions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and spectral properties.Applications De Recherche Scientifique
Fluorescent Dyes and Biomedical Applications
One application involves the synthesis of rhodamine 6G-based compounds for creating fluorescently labeled biocompatible polymers. These compounds, derivatized to include a hydroxy-functional intermediate, can be used as initiators for atom transfer radical polymerization (ATRP) or as fluorescent comonomers. Their significant fluorescence at physiological pH makes them suitable for biomedical studies, such as in the visualization of cellular processes and in the development of materials for medical diagnostics and therapeutics (Madsen, Warren, Armes, & Lewis, 2011).
Green Chemistry
In the realm of green chemistry, research has focused on the synthesis of benzimidazoles in high-temperature water, aiming to improve yields and environmental friendliness compared to traditional methods. This approach has optimized conditions for the synthesis of various benzimidazoles, demonstrating the effectiveness of using high-temperature water as a solvent to achieve high yields and potentially reducing the environmental impact of chemical synthesis (Dudd, Venardou, García‐Verdugo, Licence, Blake, Wilson, & Poliakoff, 2003).
Photoinitiated Polymerization
Another research application is the development of water-soluble lithium acylphosphinate salt for photoinitiated polymerization, which is crucial for creating three-dimensional, biomimetic materials. This initiative offers a method to rapidly polymerize diacrylated poly(ethylene glycol) into hydrogels while maintaining high cell viability, an essential factor for biomedical engineering applications, such as tissue engineering and regenerative medicine (Fairbanks, Schwartz, Bowman, & Anseth, 2009).
Molecular Probes for Biological Applications
Research into pH-activatable near-infrared fluorescence probes based on hydroxymethyl germanium-rhodamine highlights the development of tools for biological research and clinical diagnosis. These probes, optimized for biological applications, are used to visualize pH changes in cellular processes, offering insights into cellular function and disease mechanisms. The design strategy allows for easy conjugation to biomolecules, expanding their utility in biological research (Koide, Kojima, Hanaoka, Numasawa, Komatsu, Nagano, Kobayashi, & Urano, 2019).
Synthetic Methodologies and Chemical Analysis
Further, the chemical synthesis and characterization of aryldiazomethanes for universal labeling of nucleic acids showcase the advancement in analytical chemistry techniques. This work provides a method for efficient and selective labeling of DNA and RNA, facilitating the detection and analysis of nucleic acids in molecular biology and diagnostic applications (Laayoun, Kotera, Sothier, Trevisiol, Bernal-Méndez, Bourget, Menou, Lhomme, & Troesch, 2003).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling it.
Orientations Futures
This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or activities.
For a specific compound like “2-Phenylmethoxyethanimidamide”, you would need to consult the scientific literature or databases for information on these topics. If you have access to a university library or similar resource, they may be able to help you find relevant papers or data. Please note that not all compounds will have information available on all of these topics, especially if they are less studied or newly synthesized.
Propriétés
IUPAC Name |
2-phenylmethoxyethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKHURCEXVMNMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylmethoxyethanimidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


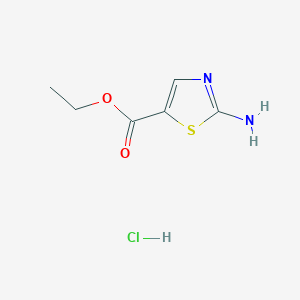
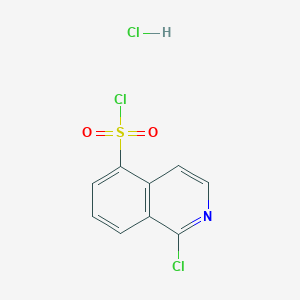
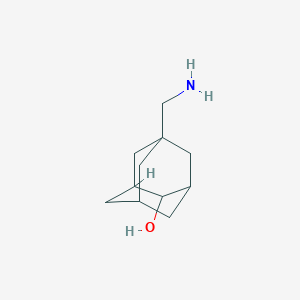
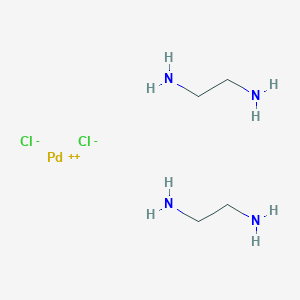
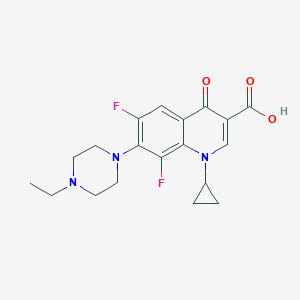
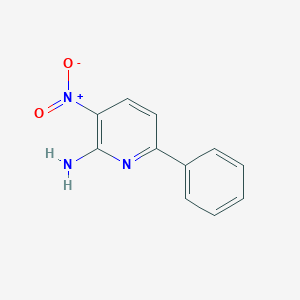

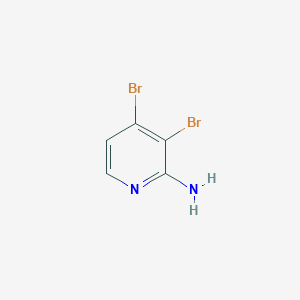
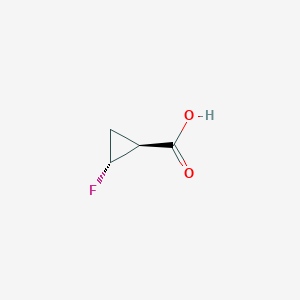
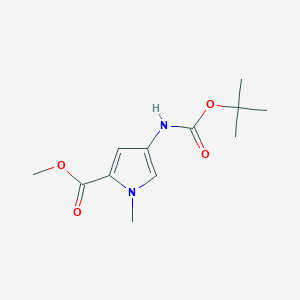
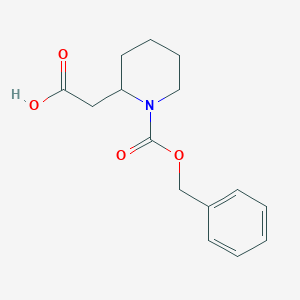
![3-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B174448.png)
![(1,1-Dioxidobenzo[b]thiophen-2-yl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate](/img/structure/B174455.png)